2-(5-carbamoyl-1H-pyrrole-3-sulfonamido)acetic acid
Overview
Description
“2-(5-carbamoyl-1H-pyrrole-3-sulfonamido)acetic acid” is a chemical compound with the CAS Number: 1354961-61-7 . It has a molecular weight of 247.23 and its IUPAC name is ({ [5- (aminocarbonyl)-1H-pyrrol-3-yl]sulfonyl}amino)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9N3O5S/c8-7 (13)5-1-4 (2-9-5)16 (14,15)10-3-6 (11)12/h1-2,9-10H,3H2, (H2,8,13) (H,11,12) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Odor Interaction with Carboxylic Acids
Research indicates that the detection and perception of odors, particularly in mixtures involving carboxylic acids like acetic and butyric acid, vary depending on the similarity in carbon-chain length and the presence of other compounds. This finding is crucial in understanding the complex dynamics of odor detection and has implications for the food and fragrance industries (Miyazawa et al., 2009).
Health and Environmental Studies
Polyfluoroalkyl Compounds (PFCs) in Serum
Extensive studies have been conducted on the prevalence and health implications of polyfluoroalkyl compounds (PFCs) like perfluorooctane sulfonic acid (PFOS) and perfluorooctanoic acid (PFOA) in human serum. These studies have shown widespread exposure to PFCs in the U.S. population and have explored their associations with various health outcomes, including their potential role as endocrine disruptors, their impact on kidney function, and their potential links to conditions like cancer and diabetes (Calafat et al., 2007; Kataria et al., 2015; Hardell et al., 2014; Cardenas et al., 2019).
Dietary Studies and Metabolism
Impact of Dietary Supplementation
Research suggests that dietary supplementation, such as with β-glucan enriched oat bran, can significantly influence the concentration of carboxylic acids in the human body. This has implications for gastrointestinal health and potentially for the prevention and management of colonic diseases (Nilsson et al., 2008).
Pharmacological and Therapeutic Applications
Pharmacological Implications of Metabolism
Studies highlight the importance of metabolism, such as N-acetylation, in the pharmacological and therapeutic effects of drugs. Understanding the metabolic pathways and individual phenotypes, such as slow acetylator phenotype, is crucial in predicting drug efficacy and the risk of adverse reactions, as seen in the case of sulfonamide hypersensitivity reactions (Rieder et al., 1991).
Environmental and Exposure Research
Indoor Exposure to PFASs
Studies on environmental exposure, specifically focusing on indoor exposure to various per- and polyfluoroalkyl substances (PFASs) in household dust, have revealed the ubiquitous presence of these compounds, raising concerns about continuous human exposure and its potential health implications (Eriksson & Kärrman, 2015).
Safety And Hazards
properties
IUPAC Name |
2-[(5-carbamoyl-1H-pyrrol-3-yl)sulfonylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O5S/c8-7(13)5-1-4(2-9-5)16(14,15)10-3-6(11)12/h1-2,9-10H,3H2,(H2,8,13)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCXEOJICUSOCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1S(=O)(=O)NCC(=O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-carbamoyl-1H-pyrrole-3-sulfonamido)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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